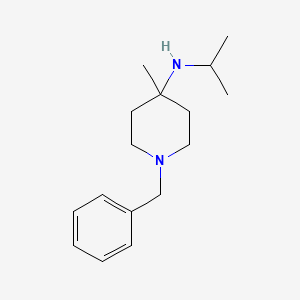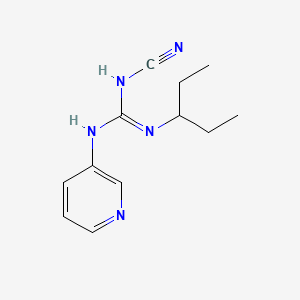
Benzylamine, N-cyclohexyl-N-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylamine, N-cyclohexyl-N-pentyl- is an organic compound that belongs to the class of benzylamines It consists of a benzyl group attached to an amine functional group, with additional cyclohexyl and pentyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzylamine, N-cyclohexyl-N-pentyl- can be synthesized through several methods. One common approach involves the reductive amination of benzaldehyde with cyclohexylamine and pentylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another method involves the alkylation of benzylamine with cyclohexyl and pentyl halides under basic conditions. This reaction can be carried out using sodium hydride or potassium carbonate as the base and an appropriate solvent such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of Benzylamine, N-cyclohexyl-N-pentyl- may involve continuous flow processes to ensure high efficiency and yield. The use of fixed-bed reactors with supported catalysts can facilitate the reductive amination or alkylation reactions, allowing for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Benzylamine, N-cyclohexyl-N-pentyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Imines, nitriles, and other oxidized derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted benzylamines with different functional groups.
Aplicaciones Científicas De Investigación
Benzylamine, N-cyclohexyl-N-pentyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzylamine, N-cyclohexyl-N-pentyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The cyclohexyl and pentyl substituents may enhance its binding affinity and selectivity towards certain targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzylamine: A simpler analog with only a benzyl group attached to the amine.
N-cyclohexylbenzylamine: Contains a cyclohexyl group in addition to the benzyl group.
N-pentylbenzylamine: Contains a pentyl group in addition to the benzyl group.
Uniqueness
Benzylamine, N-cyclohexyl-N-pentyl- is unique due to the presence of both cyclohexyl and pentyl substituents, which can influence its chemical reactivity and biological activity. This combination of substituents may provide enhanced properties compared to its simpler analogs, making it a valuable compound for various applications.
Propiedades
Número CAS |
63019-05-6 |
|---|---|
Fórmula molecular |
C18H29N |
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
N-benzyl-N-pentylcyclohexanamine |
InChI |
InChI=1S/C18H29N/c1-2-3-10-15-19(18-13-8-5-9-14-18)16-17-11-6-4-7-12-17/h4,6-7,11-12,18H,2-3,5,8-10,13-16H2,1H3 |
Clave InChI |
MVZGFKGRJPSFOQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CC1=CC=CC=C1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


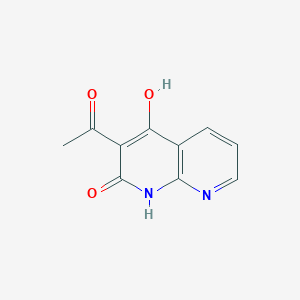
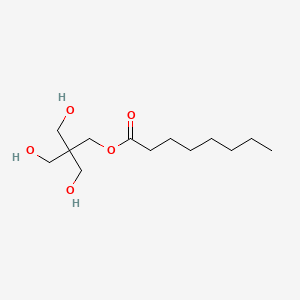


![Methyl 4-(4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)benzoate](/img/structure/B13952780.png)

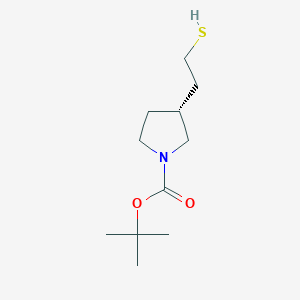
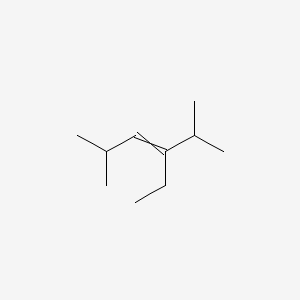
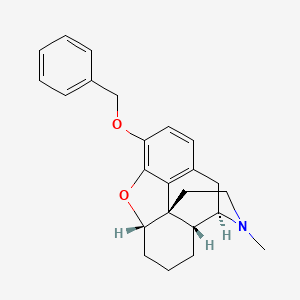
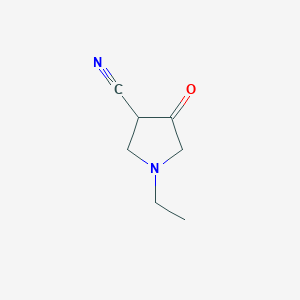

![2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952810.png)
